- Highly efficient organic electroluminescent device with hole transport region including monoamine compound, Korea, , ,
Cas no 93989-32-3 (Naphthalene,2-bromo-1-phenyl-)

Naphthalene,2-bromo-1-phenyl- structure
Nome do Produto:Naphthalene,2-bromo-1-phenyl-
Naphthalene,2-bromo-1-phenyl- Propriedades químicas e físicas
Nomes e Identificadores
-
- 2-Bromo-1-phenylnaphthalene
- 2-BROMO-1-PHENYL-NAPHTHALENE
- Naphthalene,2-bromo-1-phenyl-
- 1-phenyl-2-bromonaphthalene
- 2-Brom-1-phenyl-naphthalin
- 2-Bromo-1-phenylnaphthalene (ACI)
- AKOS015966164
- AS-81968
- KUC100627N
- CS-0200247
- DTXSID60407233
- E82379
- SCHEMBL18320175
- Naphthalene, 2-bromo-1-phenyl-
- 93989-32-3
- DB-083897
-
- MDL: MFCD00094972
- Inchi: 1S/C16H11Br/c17-15-11-10-12-6-4-5-9-14(12)16(15)13-7-2-1-3-8-13/h1-11H
- Chave InChI: HCUNFELJFKOTPV-UHFFFAOYSA-N
- SMILES: BrC1C(C2C=CC=CC=2)=C2C(C=CC=C2)=CC=1
Propriedades Computadas
- Massa Exacta: 282.00441g/mol
- Carga de Superfície: 0
- XLogP3: 5.5
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 0
- Contagem de Ligações Rotativas: 1
- Massa monoisotópica: 282.00441g/mol
- Massa monoisotópica: 282.00441g/mol
- Superfície polar topológica: 0Ų
- Contagem de Átomos Pesados: 17
- Complexidade: 244
- Contagem de átomos isótopos: 0
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Contagem de Unidades Ligadas Covalentemente: 1
Propriedades Experimentais
- PSA: 0.00000
- LogP: 5.26930
Naphthalene,2-bromo-1-phenyl- Informações de segurança
Naphthalene,2-bromo-1-phenyl- Dados aduaneiros
- CÓDIGO SH:2903999090
- Dados aduaneiros:
China Customs Code:
2903999090Overview:
2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
Naphthalene,2-bromo-1-phenyl- Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D104876-200g |
2-BROMO-1-PHENYL-NAPHTHALENE |
93989-32-3 | 95% | 200g |
$3180 | 2024-06-05 | |
eNovation Chemicals LLC | D104876-100g |
2-BROMO-1-PHENYL-NAPHTHALENE |
93989-32-3 | 95% | 100g |
$2280 | 2024-06-05 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1270917-1g |
2-Bromo-1-phenylnaphthalene |
93989-32-3 | 98% | 1g |
¥565.00 | 2024-04-24 | |
Aaron | AR006APV-5g |
2-BROMO-1-PHENYL-NAPHTHALENE |
93989-32-3 | 98% | 5g |
$175.00 | 2025-02-11 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTU750-250mg |
2-bromo-1-phenylnaphthalene |
93989-32-3 | 97% | 250mg |
¥187.0 | 2024-04-16 | |
A2B Chem LLC | AC92727-1g |
2-BROMO-1-PHENYL-NAPHTHALENE |
93989-32-3 | 95% | 1g |
$42.00 | 2024-07-18 | |
Ambeed | A272307-250mg |
2-Bromo-1-phenylnaphthalene |
93989-32-3 | 97% | 250mg |
$37.0 | 2024-04-16 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTU750-1g |
2-bromo-1-phenylnaphthalene |
93989-32-3 | 97% | 1g |
¥468.0 | 2024-04-16 | |
Aaron | AR006APV-250mg |
2-BROMO-1-PHENYL-NAPHTHALENE |
93989-32-3 | 98% | 250mg |
$22.00 | 2025-02-11 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTU750-100mg |
2-bromo-1-phenylnaphthalene |
93989-32-3 | 97% | 100mg |
¥173.0 | 2024-04-16 |
Naphthalene,2-bromo-1-phenyl- Método de produção
Synthetic Routes 1
Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol , Toluene , Water ; 80 °C
Referência
Synthetic Routes 2
Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide , Tetrakis(triphenylphosphine)palladium Solvents: Ethanol , Toluene , Water ; rt → 80 °C; 8 h, 80 °C
Referência
- Preparation of spiro[adamantanebenzo[b]fluorene]ylcarbazoles, an organic electroluminescence device and an electronic device, China, , ,
Synthetic Routes 3
Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene , Water ; 12 h, rt → 100 °C
Referência
- Preparation of adamantane-aryl amine based organic compounds and its application in organic electronic device, China, , ,
Synthetic Routes 4
Condições de reacção
1.1 Reagents: Sodium carbonate Catalysts: Palladium Solvents: Polyethylene glycol ; 1440 min, 80 °C
Referência
- Palladium supported on modified magnetic nanoparticles: a phosphine-free and heterogeneous catalyst for Suzuki and Stille reactionsApplied Organometallic Chemistry, 2016, 30(3), 140-147,
Synthetic Routes 5
Condições de reacção
1.1 Solvents: Carbon tetrachloride
Referência
- Seven-membered heterocycles. 9. Synthesis and properties of some 5-alkyl and 5-aryl derivatives of 1-benzothiepinJournal of Organic Chemistry, 1978, 43(17), 3379-84,
Synthetic Routes 6
Condições de reacção
1.1 Reagents: Sodium bicarbonate , Bromine Solvents: Acetonitrile ; 5 min, rt
Referência
- Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of AlkynesJournal of Organic Chemistry, 2006, 71(1), 236-243,
Synthetic Routes 7
Condições de reacção
1.1 Catalysts: Trifluoroacetic acid Solvents: 1,4-Dioxane ; 4 - 8 h, rt
Referência
- Triflic-Acid-Catalyzed Tandem Epoxide Rearrangement and Annulation with Alkynes: An Efficient Approach for Regioselective Synthesis of NaphthalenesChemistrySelect, 2022, 7(9),,
Synthetic Routes 8
Condições de reacção
Referência
- Synthesis of Fluoren-9-ones via Palladium-Catalyzed Cyclocarbonylation of o-HalobiarylsOrganic Letters, 2000, 2(23), 3675-3677,
Synthetic Routes 9
Condições de reacção
1.1 Reagents: Tosyl chloride Catalysts: Methyl triflate Solvents: 1,2-Dichloroethane ; rt → 110 °C; 24 h, 110 °C
Referência
- Preparation of polysubstituted naphthalene derivatives, China, , ,
Synthetic Routes 10
Condições de reacção
1.1 Reagents: Tosyl chloride Catalysts: Methyl triflate Solvents: 1,2-Dichloroethane ; 24 h, 110 °C
Referência
- MeOTf-catalyzed formal [4 + 2] annulations of styrene oxides with alkynes leading to polysubstituted naphthalenes through sequential electrophilic cyclization/ring expansionChinese Chemical Letters, 2022, 33(6), 3021-3025,
Synthetic Routes 11
Condições de reacção
1.1 Catalysts: Trifluoromethanesulfonic acid Solvents: Acetonitrile ; 4 - 7 h, rt
Referência
- Triflic acid catalysed regioselective synthesis of substituted naphthalenes by benzannulation of carbonyls with alkynesTetrahedron, 2021, 90,,
Synthetic Routes 12
Condições de reacção
1.1 Catalysts: Gold trichloride , Silver hexafluoroantimonate Solvents: Dichloromethane ; 4 h, reflux
Referência
- Gold-catalyzed electrophilic addition to arylalkynes. A facile method for the regioselective synthesis of substituted naphthalenesOrganic Letters, 2009, 11(14), 3116-3119,
Synthetic Routes 13
Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol , Toluene , Water ; 80 °C
Referência
- N-(4-(8-(phenyl)naphthalen-2-yl)phenyl)-n,n'-di(phenyl)-amine derivatives and related compounds for use in organic electroluminescence devices, European Patent Organization, , ,
Synthetic Routes 14
Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran , Water ; 12 h, 120 °C
Referência
- Preparation of heterocyclic-group containing diphenylanthracene compound, organic luminescent material and organic electroluminescent device, China, , ,
Synthetic Routes 15
Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran , Water
Referência
- Organic electric element comprising compound for organic electric element and electronic device using same, World Intellectual Property Organization, , ,
Naphthalene,2-bromo-1-phenyl- Raw materials
- 2-phenylacetaldehyde
- Phenylboronic acid
- (Bromoethynyl)benzene
- Benzeneethanol, a-(phenylethynyl)-
- 1-Benzothiepin, 4-bromo-5-phenyl-
- 1,2-dibromonaphthalene
- 2-Bromo-1-iodonaphthalene
- Phenylboronic Acid Pinacol Ester
Naphthalene,2-bromo-1-phenyl- Preparation Products
Naphthalene,2-bromo-1-phenyl- Literatura Relacionada
-
Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
-
R. P. Sugavaneshwar,T. Nagao,K. K. Nanda RSC Adv., 2012,2, 2713-2716
-
Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
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Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:93989-32-3)Naphthalene,2-bromo-1-phenyl-

Pureza:99%
Quantidade:5g
Preço ($):296.0